N-[1-(3-Chloropyridin-2-yl)pyrrolidin-3-yl]-2-(3-formylphenoxy)acetamide
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Overview
Description
N-[1-(3-Chloropyridin-2-yl)pyrrolidin-3-yl]-2-(3-formylphenoxy)acetamide is a complex organic compound that features a pyrrolidine ring, a chloropyridine moiety, and a formylphenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(3-Chloropyridin-2-yl)pyrrolidin-3-yl]-2-(3-formylphenoxy)acetamide typically involves multi-step reactions.
Industrial Production Methods
Industrial production methods for this compound often involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The scalability of these methods is crucial for commercial applications.
Chemical Reactions Analysis
Types of Reactions
N-[1-(3-Chloropyridin-2-yl)pyrrolidin-3-yl]-2-(3-formylphenoxy)acetamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to reduce the formyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
N-[1-(3-Chloropyridin-2-yl)pyrrolidin-3-yl]-2-(3-formylphenoxy)acetamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Medicine: It is being investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: It is used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of N-[1-(3-Chloropyridin-2-yl)pyrrolidin-3-yl]-2-(3-formylphenoxy)acetamide involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and affecting cellular pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrrolidine derivatives and chloropyridine-containing molecules. Examples include:
- 1-(3-Chloropyridin-2-yl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide
- N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine .
Uniqueness
N-[1-(3-Chloropyridin-2-yl)pyrrolidin-3-yl]-2-(3-formylphenoxy)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
N-[1-(3-chloropyridin-2-yl)pyrrolidin-3-yl]-2-(3-formylphenoxy)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN3O3/c19-16-5-2-7-20-18(16)22-8-6-14(10-22)21-17(24)12-25-15-4-1-3-13(9-15)11-23/h1-5,7,9,11,14H,6,8,10,12H2,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXGUZHPECDMOOB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1NC(=O)COC2=CC=CC(=C2)C=O)C3=C(C=CC=N3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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